molecular formula C8H4BrF3O B13610377 1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone

1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone

Cat. No.: B13610377
M. Wt: 253.02 g/mol
InChI Key: QOAJOQWFPXEOMQ-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of bromine, fluorine, and difluoroethanone groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone typically involves the reaction of 2-bromo-6-fluorobenzaldehyde with difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding amine derivative.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules. These reactions typically require palladium catalysts and specific ligands to proceed efficiently.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of biologically active molecules.

    Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may serve as a precursor for the development of new drugs with improved efficacy and reduced side effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone exerts its effects depends on its specific applicationThese interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of bromine, fluorine, and difluoroethanone groups, which confer distinct chemical properties and reactivity patterns.

Properties

Molecular Formula

C8H4BrF3O

Molecular Weight

253.02 g/mol

IUPAC Name

1-(2-bromo-6-fluorophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H4BrF3O/c9-4-2-1-3-5(10)6(4)7(13)8(11)12/h1-3,8H

InChI Key

QOAJOQWFPXEOMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)C(F)F)F

Origin of Product

United States

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